Piperonal, thiosemicarbazone
Overview
Description
Piperonal, thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound is derived from piperonal, an aromatic aldehyde with a characteristic cherry-like aroma, and thiosemicarbazide. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonal, thiosemicarbazone is synthesized through the condensation reaction between piperonal and thiosemicarbazide. The reaction typically involves mixing equimolar amounts of piperonal and thiosemicarbazide in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the thiosemicarbazone derivative. The reaction can be represented as follows:
Piperonal+Thiosemicarbazide→Piperonal, thiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Piperonal, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiosemicarbazide derivatives.
Substitution: Formation of substituted thiosemicarbazones with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and therapeutic properties.
Biology: Investigated for its antimicrobial activity against bacteria and fungi.
Mechanism of Action
The mechanism of action of piperonal, thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. In cancer cells, the compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. The molecular targets include DNA, enzymes involved in redox regulation, and mitochondrial pathways .
Comparison with Similar Compounds
Piperonal, thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- Benzaldehyde thiosemicarbazone
- Acetophenone thiosemicarbazone
- Salicylaldehyde thiosemicarbazone
Uniqueness:
- This compound stands out due to its aromatic aldehyde moiety derived from piperonal, which imparts unique chemical and biological properties. Its ability to form stable metal complexes and induce apoptosis through ROS generation makes it a promising candidate for anticancer research.
Properties
IUPAC Name |
(1,3-benzodioxol-5-ylmethylideneamino)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-9(15)12-11-4-6-1-2-7-8(3-6)14-5-13-7/h1-4H,5H2,(H3,10,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZMHSMUMPMPMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-85-9 | |
Record name | 2-(1,3-Benzodioxol-5-ylmethylene)hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5351-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarbothioamide, 2-(1,3-benzodioxol-5-ylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1,3-benzodioxol-5-ylformaldehyde) thiosemicarbazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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